Cas no 69393-72-2 (2H-1,3-benzodioxol-4-ol)

2H-1,3-benzodioxol-4-ol 化学的及び物理的性質
名前と識別子
-
- 1,3-Benzodioxol-4-ol
- benzo[d][1,3]dioxol-4-ol
- AKOS005063023
- Z409065236
- PB43298
- Paroxetine Impurity 13
- 2H-1,3-benzodioxol-4-ol
- FT-0700549
- CS-16052
- BCP31550
- 1,3-Benzodioxol-4-ol #
- 4-hydroxyl-benzo[1,3]dioxolane
- CS-0086795
- 1,3-Benzodioxole-4-ol
- methylendioxyphenol
- Y13605
- InChI=1/C7H6O3/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3,8H,4H
- EN300-49473
- 1,3-dioxaindan-4-ol
- methylenedioxyphenol
- 4-hydroxy-1,3-benzodioxole
- DTXSID00343020
- MFCD00092232
- 69393-72-2
- SCHEMBL118556
- 2,3-Methylenedioxyphenol
- Benzo[1,3]dioxol-4-ol
-
- MDL: MFCD00092232
- インチ: 1S/C7H6O3/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3,8H,4H2
- InChIKey: XRSKRSVTUVLURN-UHFFFAOYSA-N
- ほほえんだ: O1COC2C=CC=C(C1=2)O
計算された属性
- せいみつぶんしりょう: 138.031694g/mol
- ひょうめんでんか: 0
- XLogP3: 1.4
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 回転可能化学結合数: 0
- どういたいしつりょう: 138.031694g/mol
- 単一同位体質量: 138.031694g/mol
- 水素結合トポロジー分子極性表面積: 38.7Ų
- 重原子数: 10
- 複雑さ: 126
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- PSA: 38.69
2H-1,3-benzodioxol-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90687-10G |
2H-1,3-benzodioxol-4-ol |
69393-72-2 | 97% | 10g |
¥ 3,742.00 | 2023-04-06 | |
Ambeed | A166956-250mg |
Benzo[d][1,3]dioxol-4-ol |
69393-72-2 | 98% | 250mg |
$29.0 | 2025-02-21 | |
Enamine | EN300-49473-0.05g |
1,3-dioxaindan-4-ol |
69393-72-2 | 95.0% | 0.05g |
$19.0 | 2025-03-15 | |
Enamine | EN300-49473-5.0g |
1,3-dioxaindan-4-ol |
69393-72-2 | 95.0% | 5.0g |
$299.0 | 2025-03-15 | |
abcr | AB510499-1 g |
4-Hydroxy-1,3-benzodioxole; . |
69393-72-2 | 1g |
€248.70 | 2023-04-18 | ||
abcr | AB510499-5 g |
4-Hydroxy-1,3-benzodioxole; . |
69393-72-2 | 5g |
€935.50 | 2023-04-18 | ||
Apollo Scientific | OR909770-1g |
2H-1,3-benzodioxol-4-ol |
69393-72-2 | 98+% | 1g |
£74.00 | 2025-02-21 | |
eNovation Chemicals LLC | Y1006136-10G |
2H-1,3-benzodioxol-4-ol |
69393-72-2 | 97% | 10g |
$665 | 2024-05-23 | |
abcr | AB510499-250 mg |
4-Hydroxy-1,3-benzodioxole; . |
69393-72-2 | 250MG |
€112.70 | 2023-04-18 | ||
eNovation Chemicals LLC | Y1220943-10g |
2H-1,3-benzodioxol-4-ol |
69393-72-2 | 95% | 10g |
$575 | 2024-06-03 |
2H-1,3-benzodioxol-4-ol 関連文献
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
2H-1,3-benzodioxol-4-olに関する追加情報
2H-1,3-Benzodioxol-4-ol: A Comprehensive Overview
The compound 2H-1,3-benzodioxol-4-ol (CAS No. 69393-72-2) is a fascinating organic molecule with a unique structure and diverse applications. This compound belongs to the class of benzodioxols, which are aromatic heterocycles containing two oxygen atoms in a six-membered ring. The presence of the hydroxyl group (-OH) at the 4-position of the benzodioxole ring imparts it with distinct chemical and biological properties. In recent years, 2H-1,3-benzodioxol-4-ol has garnered significant attention due to its potential in various fields, including pharmaceuticals, agrochemicals, and materials science.
Structural Insights and Synthesis
The molecular structure of 2H-1,3-benzodioxol-4-ol consists of a benzene ring fused with a dioxole ring (a five-membered ring containing two oxygen atoms). The hydroxyl group is located at the 4-position of the benzene ring, which is adjacent to the dioxole moiety. This arrangement creates a unique electronic environment that influences the compound's reactivity and stability. The synthesis of 2H-1,3-benzodioxol-4-ol typically involves multi-step reactions, including oxidation and cyclization processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.
Physical and Chemical Properties
2H-1,3-benzodioxol-4-ol exhibits several notable physical and chemical properties that make it suitable for various applications. It is a crystalline solid with a melting point of approximately 150°C. The compound is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. Its UV-visible absorption spectrum shows strong absorbance in the UV region due to the conjugated aromatic system. Additionally, 2H-1,3-benzodioxol-4-ol demonstrates moderate acidity due to the hydroxyl group, which can participate in hydrogen bonding and other intermolecular interactions.
Biological Activity and Applications
One of the most promising aspects of 2H-1,3-benzodioxol-4-ol is its biological activity. Recent studies have shown that this compound exhibits potent antioxidant properties, making it a potential candidate for use in nutraceuticals and cosmetics. Furthermore, 2H-1,3-benzodioxol-4-o l has demonstrated anti-inflammatory activity in vitro, suggesting its potential application in treating inflammatory diseases. Researchers have also explored its role as a precursor for more complex bioactive molecules.
In the field of materials science, 2H -1 , 3 -benzodiox ol -4 -o l has been investigated as a building block for advanced materials such as coordination polymers and supramolecular assemblies. Its ability to form hydrogen bonds with other molecules makes it an ideal component for self-assembled structures with tailored properties.
Environmental Impact and Safety Considerations
As with any chemical compound, understanding the environmental impact of 2H -1 , 3 -benzodiox ol -4 -o l is crucial for its sustainable use. Recent studies have focused on its biodegradability and toxicity profiles. Preliminary results indicate that this compound is not highly toxic to aquatic organisms at environmentally relevant concentrations. However, further research is needed to fully assess its long-term effects on ecosystems.
From a safety perspective, 2H -1 , 3 -benzodiox ol -4 -o l is not classified as hazardous under standard regulations; however, proper handling procedures should be followed to minimize exposure during synthesis and use.
Future Prospects and Research Directions
The future of 2 H -1 , 3 -benz odio x ol -4-o l lies in exploring its potential applications across multiple disciplines. Ongoing research aims to optimize its synthesis pathways for large-scale production while maintaining eco-friendliness. Additionally, investigations into its bioavailability and pharmacokinetics could pave the way for its use in drug development.
< p >In conclusion, 2 H -1 , 3 -benz odio x ol -4-o l (CAS No .69 39 3 –7 2 – 2 ) stands out as a versatile compound with promising prospects in various fields . Its unique structure , coupled with emerging research findings , positions it as an important molecule for future innovations . As scientists continue to unravel its properties , we can expect even more exciting applications for this remarkable compound . p >